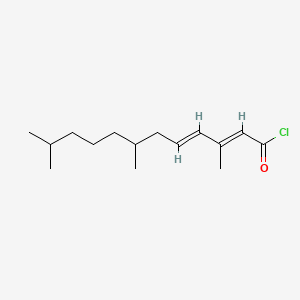

(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride

説明

(±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride is a branched-chain acyl chloride featuring conjugated diene moieties at positions 2 and 4, along with methyl substituents at positions 3, 7, and 11. Its molecular formula is C₁₅H₂₃ClO, and it is characterized by high reactivity due to the electrophilic acyl chloride group (-COCl). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of esters, amides, or other derivatives via nucleophilic substitution reactions. Its structural backbone, 3,7,11-trimethyl-2,4-dodecadienoic acid, is shared with several biologically active compounds, including insect growth regulators like hydroprene .

特性

CAS番号 |

58223-34-0 |

|---|---|

分子式 |

C15H25ClO |

分子量 |

256.81 g/mol |

IUPAC名 |

(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride |

InChI |

InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+ |

InChIキー |

VWEIERGTXCMKKD-YMOPAIQUSA-N |

異性体SMILES |

CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C |

正規SMILES |

CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .

Industrial Production Methods

Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

化学反応の分析

Types of Reactions

(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the acyl chloride can yield the corresponding aldehyde or alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Amides, esters, and thioesters.

Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

Reduction Reactions: Aldehydes and alcohols.

科学的研究の応用

(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicinal Chemistry: It is explored for its potential in the synthesis of pharmaceutical compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .

類似化合物との比較

Structural and Functional Group Analysis

The compound shares structural similarities with ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate (common name: hydroprene), a commercially significant insect growth regulator. The table below highlights key differences:

| Property | (±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl Chloride | Hydroprene (Ethyl Ester) |

|---|---|---|

| Molecular Formula | C₁₅H₂₃ClO | C₁₇H₂₈O₂ |

| Functional Group | Acyl chloride (-COCl) | Ester (-COOCH₂CH₃) |

| Reactivity | High (prone to hydrolysis, reacts with nucleophiles) | Moderate (stable under ambient conditions) |

| Primary Applications | Synthetic intermediate | Insect growth regulator in pesticides |

| Stability | Moisture-sensitive; requires anhydrous storage | Stable; formulated for agricultural use |

Stability and Handling Considerations

The acyl chloride’s moisture sensitivity necessitates strict storage conditions (e.g., inert atmospheres, desiccants), whereas hydroprene’s ester functionality allows formulation into emulsifiable concentrates or aerosols for commercial use .

Research Findings and Industrial Relevance

- Hydroprene Synthesis : A 2001 study documented the commercial synthesis of hydroprene via esterification of the corresponding acyl chloride, highlighting scalability and yield optimization strategies .

- Toxicological Profiles : Hydroprene exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but high specificity toward insects, whereas the acyl chloride poses hazards typical of reactive chlorides (e.g., corrosivity) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。